molecular formula C12H11FO4 B12611660 Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate CAS No. 916263-88-2

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B12611660
CAS No.: 916263-88-2
M. Wt: 238.21 g/mol
InChI Key: WYSCOPYNYNPIBS-UHFFFAOYSA-N
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Description

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is an organic compound that features a fluorophenyl group attached to a prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate typically involves the esterification of 4-fluorophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-fluorophenylacetic acid.

    Reduction: Formation of 4-fluorophenylethanol.

    Substitution: Formation of brominated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxy)-3-(4-fluorophenyl)prop-2-enoate
  • Methyl 2-(methoxy)-3-(4-fluorophenyl)prop-2-enoate
  • Methyl 2-(acetyloxy)-3-(4-chlorophenyl)prop-2-enoate

Uniqueness

Methyl 2-(acetyloxy)-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of both an acetyloxy group and a fluorophenyl group. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Properties

CAS No.

916263-88-2

Molecular Formula

C12H11FO4

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 2-acetyloxy-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H11FO4/c1-8(14)17-11(12(15)16-2)7-9-3-5-10(13)6-4-9/h3-7H,1-2H3

InChI Key

WYSCOPYNYNPIBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(=CC1=CC=C(C=C1)F)C(=O)OC

Origin of Product

United States

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